6-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Description
6-Methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole (IUPAC name) is a heterocyclic compound with a fused triazinoindole scaffold. Its molecular formula is C₁₁H₁₀N₄S (molecular weight: 230.29 g/mol), featuring a methyl group at position 6 and a methylsulfanyl (SMe) group at position 3 . Key physicochemical properties include:
Properties
IUPAC Name |
6-methyl-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-6-4-3-5-7-8(6)12-10-9(7)14-15-11(13-10)16-2/h3-5H,1-2H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUVBCRFXBJDKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415490 | |
| Record name | STK508941 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5489-16-7 | |
| Record name | STK508941 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of isatin with thiocarbohydrazide in glacial acetic acid to form the intermediate 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol . This intermediate can then undergo various reactions to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
6-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and halides.
Common reagents and conditions used in these reactions include solvents like dimethylformamide (DMF) and ethanol, and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include various substituted triazinoindoles and their derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazinoindole core is highly versatile, enabling diverse substitutions that modulate biological activity and physicochemical properties. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Differences in Substituents and Bioactivity
Position 3 Modifications: Methylsulfanyl (-SMe) in the target compound enhances lipophilicity (logP = 2.287) compared to the thiol (-SH) in compound 22 (logP likely lower due to polar -SH). The -SMe group may improve metabolic stability by reducing oxidative susceptibility .
Position 5/6 Substitutions :
- A 6-methyl group in the target compound vs. 5-methyl in compound 26 alters steric interactions. The 6-methyl position may enhance planar stacking with aromatic residues in enzyme active sites .
- Bromo substituents (e.g., compound 27 in ) increase molecular weight and may facilitate halogen bonding in target proteins .
Heterocyclic Additions :
- Pyrazolone derivatives (e.g., compound 32) exhibit broad-spectrum antimicrobial activity (MIC = 4–16 µg/mL against E. coli and S. aureus), attributed to the electron-deficient pyrazolone ring enhancing DNA intercalation .
- Hydrazone-containing VLX600 shows selective cytotoxicity in colon cancer cells by disrupting mitochondrial function, a mechanism distinct from the target compound’s putative kinase inhibition .
Table 2: Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | Compound 26 (Br) | Compound 32 (Pyrazolone) | VLX600 (Hydrazone) |
|---|---|---|---|---|
| Molecular Weight | 230.29 | 453.35 | 281.30 | 385.44 |
| logP | 2.287 | ~3.5 (estimated) | ~1.8 | ~3.9 |
| Water Solubility | Low (logSw: -2.55) | Moderate | Low | Very low |
| Polar Surface Area | 42.58 Ų | ~90 Ų | ~75 Ų | ~95 Ų |
Biological Activity
6-Methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound notable for its fused triazine and indole structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an iron chelator and its antiproliferative effects against various cancer cell lines.
- Molecular Formula : C₁₁H₁₀N₄S
- Molecular Weight : 230.29 g/mol
- LogP : 2.287 (indicating moderate lipophilicity)
- Water Solubility : LogSw -2.55 (poorly soluble in water)
- Polar Surface Area : 42.576 Ų
The primary mechanism through which this compound exerts its biological effects is through the chelation of iron ions. This interaction disrupts iron homeostasis within cells, leading to cytotoxic effects particularly on rapidly dividing cancer cells. The compound's selectivity for ferrous ions enhances its antiproliferative activity against various human cancer cell lines.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against a range of cancer cell lines. The following table summarizes the cytotoxicity data from various studies:
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 10.5 | |
| MCF-7 (breast cancer) | 8.2 | |
| A549 (lung cancer) | 12.0 | |
| HCT116 (colon cancer) | 9.5 |
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Iron Chelation and Cytotoxicity :
- A study demonstrated that the presence of ferrous ions significantly influences the cytotoxicity of the compound against cancer cells. The chelation of iron was shown to induce apoptosis in treated cells, with a marked increase in early and late apoptotic markers at higher concentrations of the compound.
- In Vitro Antiproliferative Activity :
Structural Comparisons
The unique substitution pattern of this compound imparts distinct chemical and biological properties compared to similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Methyl and methylsulfanyl groups | Strong antiproliferative activity |
| 8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole | Bromo substitution | Altered reactivity |
| 3-(Methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole | No methyl group at position 6 | Different biological profile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
